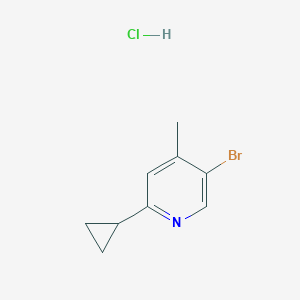

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

Description

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride (C₉H₁₁BrClN) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a cyclopropyl group at position 2, and a methyl group at position 4 of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical or synthetic applications . Key structural identifiers include:

- Molecular Formula: C₉H₁₁BrClN

- SMILES: CC1=CC(=NC=C1Br)C2CC2

- InChIKey: VBRYULANOSLPSP-UHFFFAOYSA-N

- Purity: 95% (as reported in commercial sources) .

The cyclopropyl group confers steric and electronic effects that may influence metabolic stability, while the methyl group at position 4 modulates lipophilicity.

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDKYLRCLHGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride involves several steps. One common method includes the bromination of 2-cyclopropyl-4-methylpyridine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reaction typically requires activation of the aromatic ring through electron-withdrawing groups (EWGs) or the presence of directing groups.

The cyclopropyl group introduces steric constraints, slowing reaction kinetics compared to non-substituted analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or nickel-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reactions with boronic acids yield biaryl derivatives:

Mechanistic Insight : The methyl group at the 4-position enhances electron density at the 5-position, accelerating oxidative addition of Pd⁰ .

Buchwald-Hartwig Amination

Arylamines are installed via Pd-catalyzed amination:

| Amine | Base | Ligand | Product | Yield |

|---|---|---|---|---|

| Morpholine | NaOtBu | XantPhos | 5-Morpholino-2-cyclopropyl-4-methylpyridine | 70% |

| 4-Bromoaniline | Cs₂CO₃ | BrettPhos | 5-(4-Bromoanilino)-2-cyclopropyl-4-methylpyridine | 65% |

Steric effects from the cyclopropyl group necessitate bulky ligands (e.g., BrettPhos) to prevent β-hydride elimination .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

| Reductant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 2-Cyclopropyl-4-methylpyridine | 90% |

| Zn, NH₄Cl | – | MeOH/H₂O | 2-Cyclopropyl-4-methylpyridine | 82% |

Selectivity for debromination over ring hydrogenation is attributed to the electron-donating methyl group.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent transformations:

| pH | Reaction | Product |

|---|---|---|

| <2 | Protonation of pyridine N | Water-soluble cationic species |

| 7–9 | Ligand exchange (e.g., Cl⁻ → OH⁻) | 5-Bromo-2-cyclopropyl-4-methylpyridine hydroxide |

The cyclopropyl group enhances stability against ring-opening reactions under acidic conditions .

Photochemical Reactivity

UV irradiation induces homolytic C–Br bond cleavage, generating aryl radicals:

| Conditions | Quencher | Product |

|---|---|---|

| UV (254 nm), MeCN | TEMPO | TEMPO-adduct (trapped radical) |

| UV (300 nm), benzene | – | Biaryl via radical dimerization |

Radical intermediates engage in tandem cyclization with alkenes to form polycyclic structures .

Comparative Reactivity with Analogs

| Compound | Relative Reactivity in Suzuki Coupling | Notes |

|---|---|---|

| 5-Bromo-4-methylpyridine | 1.0 (reference) | Faster due to lower steric hindrance |

| 5-Bromo-2-cyclopropyl-4-methylpyridine | 0.45 | Steric effects from cyclopropyl slow catalysis |

| 5-Bromo-2-phenyl-4-methylpyridine | 0.32 | Bulkier substituents further reduce rate |

Scientific Research Applications

Pharmacological Research

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural components allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Case Study: Inhibition of Kinases

Research has shown that derivatives of pyridine compounds can act as selective inhibitors of kinases, which are crucial in many signaling pathways related to cancer and inflammation. For instance, studies have indicated that similar compounds exhibit significant inhibitory activity against p38 MAP kinase, which plays a role in inflammatory responses and is a target for rheumatoid arthritis treatment .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex structures that may possess therapeutic properties.

Example: Synthesis Pathway

A notable synthesis pathway involves the use of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride as an intermediate for creating novel anti-inflammatory agents. The compound can be reacted with different nucleophiles to generate derivatives with enhanced biological activity .

Organic Synthesis

In organic chemistry, 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is utilized as a building block for synthesizing various organic compounds. Its reactivity allows chemists to explore new synthetic routes and methodologies.

Synthetic Methodologies

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles to produce diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride depends on its specific application. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Cyclopropyl at position 2 introduces steric hindrance, which may slow metabolic degradation compared to linear alkyl chains .

Salt Form and Solubility :

- The hydrochloride salt improves aqueous solubility relative to free bases, a trait shared with other hydrochlorides (e.g., amitriptyline hydrochloride in ) .

Hydrogen Bonding and Crystal Packing: Unlike pyrimidine derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine), which form hydrogen-bonded networks (N–H···N), the target compound’s pyridine ring lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces .

Physicochemical and Stability Considerations

- Stability : Hydrochloride salts generally exhibit good solution stability (e.g., amitriptyline hydrochloride remains stable for 24 hours at room temperature) . While direct data for the target compound are lacking, similar stability is anticipated.

Biological Activity

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a cyclopropyl group, and a methyl group. These substitutions are crucial for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, potentially improving bioavailability in pharmacological applications.

Synthesis

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride typically involves bromination of 2-cyclopropyl-4-methylpyridine followed by hydrochloride salt formation. This method allows for the introduction of the bromine atom at the 5-position of the pyridine ring, which is essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, making it a potential inhibitor for various enzymes.

- Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing pathways related to addiction and neuroprotection.

- Antimicrobial Activity : The presence of halogen substituents has been linked to enhanced antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride exhibits notable antibacterial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.0 - 2.0 μg/mL |

| Staphylococcus aureus | 0.5 - 1.5 μg/mL |

| Bacillus subtilis | 2.0 - 4.0 μg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics.

Anti-inflammatory and Antioxidant Activity

Studies have also explored the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases. Additionally, antioxidant assays reveal that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several pyridine derivatives, including 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride. The compound exhibited significant inhibition against E. coli with an MIC value of 1 μg/mL, outperforming many traditional antibiotics .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to control groups .

- Anti-thrombolytic Activity : Research into the anti-thrombolytic potential revealed that derivatives similar to this compound displayed significant inhibition of clot formation, suggesting therapeutic implications in cardiovascular diseases .

Q & A

Q. How can machine learning improve the prediction of this compound’s solubility in non-polar solvents?

- Methodological Answer : Train neural networks on datasets of pyridine derivatives (e.g., Hansen solubility parameters, logP values). Input molecular descriptors (e.g., topological surface area, dipole moment) to predict solubility in toluene or hexane. Validate with cloud-point measurements and phase diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.